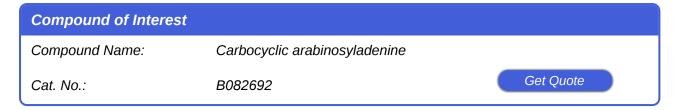


Application Notes and Protocols for Carbocyclic Arabinosyladenine Synthesis in Antiviral Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleoside analogues are a critical class of compounds in antiviral drug discovery. Among these, **carbocyclic arabinosyladenine**, also known as aristeromycin, and its derivatives have demonstrated potent broad-spectrum antiviral activity.[1][2] Their mechanism of action primarily involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions that are often co-opted by viruses.[1][3][4] This document provides detailed protocols for the synthesis of **carbocyclic arabinosyladenine** analogues and methods for evaluating their antiviral efficacy, serving as a comprehensive resource for researchers in the field.

Data Presentation Antiviral Activity of Carbocyclic Arabinosyladenine Analogues

The following table summarizes the in vitro antiviral activity and cytotoxicity of various carbocyclic arabinosyladenine analogues against a panel of RNA viruses.



Compound	Virus	EC50 (μM)	СС50 (µМ)	Selectivity Index (SI)	Reference
(-)- Aristeromycin (1)	MERS-CoV	>100	>100	-	[1][5]
SARS-CoV	>100	>100	-	[1][5]	_
Chikungunya virus (CHIKV)	>100	>100	-	[1][5]	_
Zika virus (ZIKV)	>100	>100	-	[1][5]	_
6'-β- fluoroaristero mycin (2a)	MERS-CoV	0.20	>10	>50	[1][5]
SARS-CoV	1.25	>10	>8	[1][5]	_
CHIKV	0.13	>10	>77	[1][5]	
ZIKV	0.26	>10	>38	[1][5]	
6',6'- difluoroarister omycin (2c)	MERS-CoV	0.22	10.1	46	[1][5]
SARS-CoV	1.5	10.1	6.7	[1][5]	
CHIKV	0.15	10.1	67	[1][5]	-
ZIKV	0.18	10.1	56	[1][5]	_

EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%.[5] CC₅₀: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of uninfected cells by 50%.[5] Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Experimental Protocols



I. Enantioselective Synthesis of (-)-Aristeromycin

This protocol outlines a chemoenzymatic approach for the enantioselective synthesis of (-)-aristeromycin, starting from D-ribose.[6][7]

Materials:

- D-Ribose
- Acetone
- · Sulfuric acid
- tert-Butyldiphenylsilyl chloride (TBDPSCI)
- Triethylamine (Et₃N)
- 4-(Dimethylamino)pyridine (DMAP)
- Methyltriphenylphosphonium bromide
- · Potassium tert-butoxide
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Vinylmagnesium bromide
- Palladium on carbon (Pd/C)
- Sodium borohydride (NaBH₄)
- Cerium(III) chloride (CeCl₃)
- Triphenylphosphine (PPh₃)
- Diisopropyl azodicarboxylate (DIAD)



- 6-Chloropurine
- Tetrabutylammonium fluoride (TBAF)
- Trifluoroacetic acid (TFA)
- · Ammonia in methanol

Procedure:

- Protection of D-Ribose:
 - Dissolve D-ribose in acetone and add a catalytic amount of sulfuric acid. Stir at room temperature until the formation of 2,3:5,6-di-O-isopropylidene-D-mannofuranose is complete (monitored by TLC).
 - Protect the primary hydroxyl group with TBDPSCI using Et₃N and a catalytic amount of DMAP in dichloromethane (DCM).
- Wittig Reaction and Oxidation:
 - React the protected sugar with methyltriphenylphosphonium bromide and potassium tertbutoxide in tetrahydrofuran (THF) to yield the corresponding alkene.
 - Perform a Swern oxidation using oxalyl chloride and DMSO in DCM at -78 °C, followed by the addition of Et₃N, to afford the aldehyde.
- Grignard Reaction and Cyclization:
 - Treat the aldehyde with vinylmagnesium bromide in THF to yield the allylic alcohol.
 - Perform a ring-closing metathesis using a ruthenium catalyst to form the cyclopentene ring.
- Hydroboration-Oxidation and Reduction:
 - Carry out a hydroboration-oxidation reaction on the cyclopentene to introduce the desired stereochemistry at the hydroxyl groups.



- Reduce the resulting ketone with NaBH₄ in the presence of CeCl₃ to yield the corresponding alcohol.
- Mitsunobu Reaction:
 - Couple the alcohol with 6-chloropurine using PPh₃ and DIAD in THF to introduce the purine base.
- Deprotection:
 - Remove the silyl protecting group using TBAF in THF.
 - Remove the isopropylidene protecting groups using TFA in a mixture of acetonitrile and water.
- Amination:
 - Treat the 6-chloropurine derivative with methanolic ammonia in a sealed tube at elevated temperature to yield (-)-aristeromycin.
- Purification:
 - Purify the final product by column chromatography on silica gel or by preparative highperformance liquid chromatography (HPLC).

II. Antiviral Activity Assay (CPE Reduction Assay)

This protocol describes a cytopathic effect (CPE) reduction assay to determine the antiviral activity of the synthesized compounds.[1][5]

Materials:

- Host cells (e.g., Vero E6 for coronaviruses)
- Virus stock
- Synthesized compounds
- Cell culture medium (e.g., DMEM)



- Fetal bovine serum (FBS)
- Penicillin-Streptomycin solution
- 96-well plates
- MTT or similar viability reagent
- Plate reader

Procedure:

- Cell Seeding:
 - Seed host cells in 96-well plates at a density that will result in a confluent monolayer after
 24 hours of incubation.
- Compound Preparation:
 - Prepare a stock solution of the synthesized compound in DMSO.
 - Perform serial dilutions of the compound in cell culture medium to achieve the desired test concentrations.
- Infection and Treatment:
 - When the cell monolayer is confluent, remove the growth medium.
 - Add the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.
 - Immediately add the diluted compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
- Incubation:
 - Incubate the plates at 37 °C in a 5% CO₂ incubator for 3-4 days, or until complete CPE is observed in the virus control wells.
- Assessment of Antiviral Activity and Cytotoxicity:



- After the incubation period, assess cell viability using a suitable method like the MTT assay.
- Measure the absorbance using a plate reader.
- Calculate the EC₅₀ value from the dose-response curve of the compound's inhibition of virus-induced CPE.
- Calculate the CC₅₀ value from the dose-response curve of the compound's effect on uninfected cell viability.

Mandatory Visualizations Signaling Pathway Diagram

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